N'-benzyl-N,N,N'-trimethylethane-1,2-diamine
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Overview
Description
N’-benzyl-N,N,N’-trimethylethane-1,2-diamine is an organic compound with the molecular formula C12H22N2. It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a benzyl group and the other nitrogen atoms are substituted with methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-benzyl-N,N,N’-trimethylethane-1,2-diamine can be synthesized through the reaction of N,N,N’-trimethylethylenediamine with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of N’-benzyl-N,N,N’-trimethylethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N,N,N’-trimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Oxides or nitroso compounds.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-benzyl-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including antihistamines and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-benzyl-N,N,N’-trimethylethane-1,2-diamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This allows it to participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in other molecules. The benzyl group can also engage in π-π interactions with aromatic systems, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
N,N,N’-trimethylethylenediamine: A similar compound without the benzyl group, used in similar applications but with different reactivity.
N,N-dimethylethylenediamine: Another related compound with two methyl groups on one nitrogen atom, used in organic synthesis and as a ligand.
Uniqueness
N’-benzyl-N,N,N’-trimethylethane-1,2-diamine is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. The benzyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N'-benzyl-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-13(2)9-10-14(3)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWSMPBRVDZXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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